

Technical Support Center: Synthesis of 1H-Indene-2-carbaldehyde

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Compound of Interest

Compound Name: 2,3-dihydro-1H-indene-2-carbaldehyde

Cat. No.: B1640351

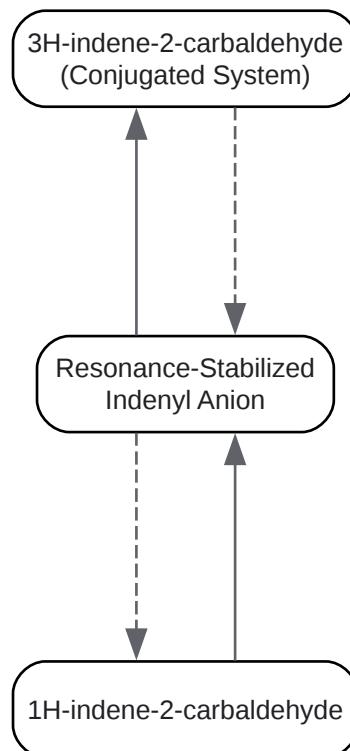
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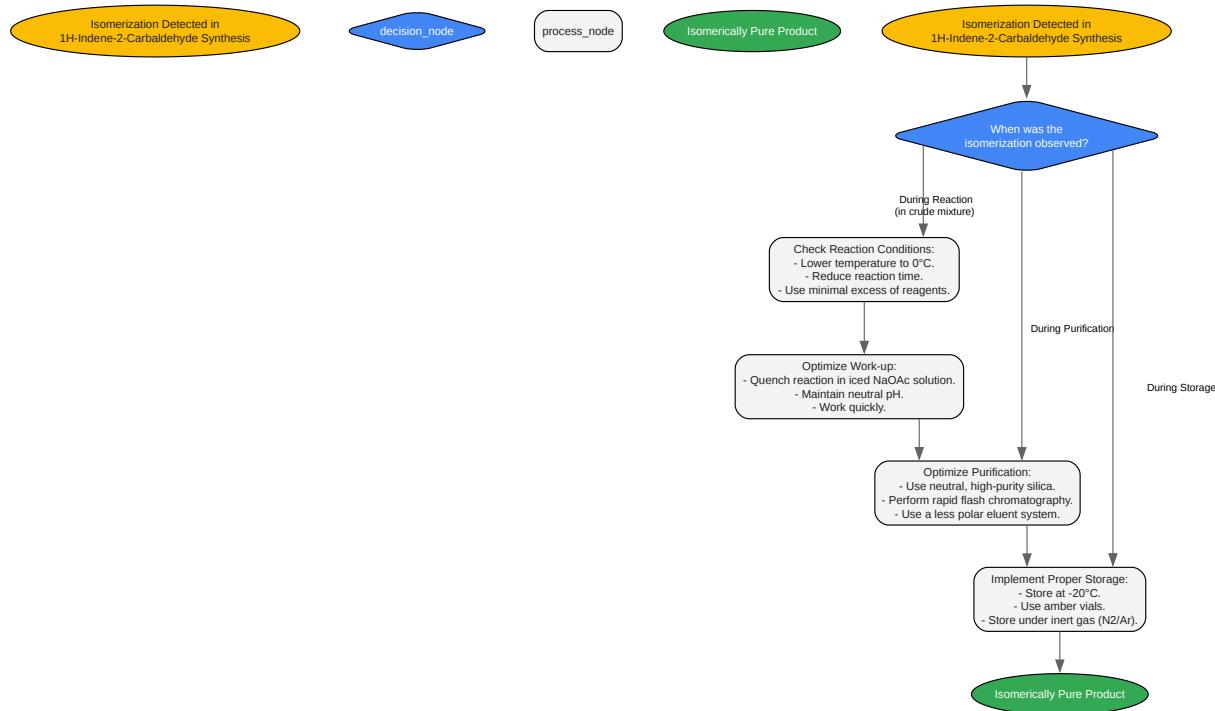
Welcome to the technical support guide for the synthesis of 1H-indene-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable intermediate. A primary challenge in this synthesis is the unwanted isomerization to the thermodynamically more stable 3H-indene-2-carbaldehyde. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you maintain the isomeric integrity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of isomerization in 1H-indene-2-carbaldehyde?

The isomerization from 1H-indene-2-carbaldehyde to 3H-indene-2-carbaldehyde is driven by the formation of a more stable, conjugated system. The 1H-isomer is the kinetic product of many formylation reactions, but it can readily rearrange to the thermodynamically favored 3H-isomer. This process is often catalyzed by trace amounts of acid or, more commonly, base.^[1] The key mechanistic step involves the deprotonation of the C1 methylene group, which is acidic due to its position adjacent to the aromatic ring. This generates a resonance-stabilized indenyl anion. Subsequent reprotonation can occur at the C3 position, leading to the conjugated and more stable 3H-isomer.



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References

- 1. Acid-catalyzed isomerization of substituted indenes : attempted synthesis of indenylacetone from prop-2-ynylindene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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